Product packaging for 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane(Cat. No.:)

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane

Cat. No.: B12288821
M. Wt: 264.4 g/mol
InChI Key: CGSCAXNOZBCYHP-HZJYTTRNSA-N
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Description

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B12288821 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(7Z,10Z)-hexadeca-7,10-dienyl]oxirane

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9-

InChI Key

CGSCAXNOZBCYHP-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC1CO1

Canonical SMILES

CCCCCC=CCC=CCCCCCCC1CO1

Origin of Product

United States

Structural Context Within Long Chain Epoxide Chemistry

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane belongs to the class of long-chain epoxides, which are characterized by a hydrocarbon chain of significant length and a three-membered cyclic ether known as an oxirane or epoxide ring. broadpharm.com This structural motif imparts a dual character to the molecule: a long, nonpolar hydrocarbon tail that provides hydrophobicity, and a highly reactive polar epoxide ring.

The reactivity of the epoxide ring is a key feature, stemming from the significant ring strain of the three-membered structure. researchgate.net This strain makes the carbon atoms of the epoxide ring susceptible to nucleophilic attack, leading to ring-opening reactions. broadpharm.commedchemexpress.com This reactivity is fundamental to its utility as a synthetic intermediate.

In the broader context of long-chain epoxides, these molecules are recognized as important monomers in polymer chemistry. They can undergo polymerization to form polyethers with long alkyl side chains. These polymers are often amphiphilic, possessing both hydrophobic and hydrophilic segments, which makes them useful in a variety of applications, including as surfactants and in the formation of self-assembling structures like micelles and vesicles.

Foundational Research Perspectives on Unsaturated Oxirane Compounds

Advanced Epoxidation Techniques for Polyunsaturated Substrates

The presence of multiple double bonds in the substrate presents a challenge for chemoselectivity, requiring methods that can preferentially oxidize a specific alkene.

The direct epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a fundamental transformation in organic synthesis. masterorganicchemistry.com The reaction is thought to proceed through a concerted "Butterfly Mechanism," where the peroxyacid delivers an oxygen atom to the alkene. wikipedia.org In the case of alkenyl alcohols like the precursor to the target compound, the hydroxyl group can direct the epoxidation through hydrogen bonding with the peroxyacid. youtube.comorganic-chemistry.org This interaction brings the oxidant into close proximity to a specific double bond, potentially influencing the regioselectivity of the reaction. However, in polyunsaturated systems without strong directing effects, peracids can sometimes lead to a mixture of mono- and bis-epoxides. acs.org

Catalytic methods offer a powerful alternative for selective epoxidation, often providing greater control and efficiency. Various transition metal catalysts have been developed for the epoxidation of dienes and polyenes.

Methyltrioxorhenium (MTO) is a highly effective catalyst for the epoxidation of olefins, typically using hydrogen peroxide as the terminal oxidant. acs.orgmdpi.com In the presence of H₂O₂, MTO forms a peroxo complex capable of transferring an oxygen atom to a double bond. mdpi.com A significant advantage of MTO is its potential for high regioselectivity in diene systems. For instance, studies on conjugated diene alcohols have shown that MTO can preferentially epoxidize the double bond distal to the hydroxyl group, a selectivity that is often complementary to that of peracid and Sharpless epoxidations. acs.org To mitigate the acidic conditions that can lead to epoxide ring-opening, Lewis basic additives like pyridine (B92270) are often employed. mdpi.com

Other notable catalytic systems include those based on titanium and manganese. Titanium(IV) complexes, particularly in combination with chiral ligands, are renowned for their role in asymmetric epoxidation. acs.orgacs.org Manganese salen complexes have also been studied for the regio- and enantioselective epoxidation of conjugated dienes, with the selectivity being dependent on the specific catalyst structure and the oxidant used. rsc.orgrsc.org

Catalyst SystemOxidantKey FeaturesReference
Methyltrioxorhenium (MTO) / PyridineH₂O₂High distal-selectivity in penta-2,4-dien-1-ol systems. acs.org
Ti(IV)-salan ComplexH₂O₂Highly diastereo- and enantioselective for Z-olefins in conjugated dienes. acs.orgacs.org
Fructose-derived KetoneOxoneHigh regioselectivity and enantioselectivity for conjugated dienes. acs.org
Manganese Salen ComplexesNaOCl or PhIOPreference for the less substituted alkene; selectivity depends on the oxidant. rsc.orgrsc.org

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is crucial when synthesizing chiral molecules like epoxides. This involves controlling both the absolute stereochemistry (enantioselectivity) and the relative stereochemistry (diastereoselectivity).

The Sharpless Asymmetric Epoxidation (SAE) is a landmark method for the enantioselective synthesis of epoxides from allylic alcohols. youtube.com It employs a catalyst system comprising titanium(IV) isopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant like tert-butyl hydroperoxide (TBHP). The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, leading to high enantiomeric excesses. youtube.com While the direct precursor to the title compound is not a classic allylic alcohol, the principles of catalyst-controlled facial selectivity are broadly applicable.

More recent developments have introduced other catalytic systems capable of high enantioselectivity with dienes. For example, a Ti(IV)-salan catalyst has been shown to mediate the enantioselective monoepoxidation of conjugated dienes with high specificity for Z-olefins. acs.org Similarly, chiral ketone catalysts derived from fructose (B13574) can achieve excellent enantioselectivity in diene epoxidation. acs.org These methods provide pathways to optically active epoxides from prochiral dienes.

Diastereoselectivity in epoxidation is governed by the interaction between the reagent and the substrate, which may already contain stereocenters. In the epoxidation of dienyl alcohols, the existing hydroxyl group can act as a directing group. Through intramolecular hydrogen bonding, it can guide the oxidizing agent to one face of the molecule, resulting in a high degree of diastereoselectivity. organic-chemistry.org This is a form of substrate-controlled synthesis.

Catalyst choice can also be a powerful tool for controlling diastereoselectivity, sometimes even overriding the inherent preference of the substrate. For instance, in the epoxidation of a chiral diene, using a Ti(IV)-salan catalyst versus its enantiomer (ent-salan) can lead to the formation of different diastereomers of the allylic epoxide product, demonstrating that the catalyst, not the existing stereocenter, dictates the stereochemical outcome of the epoxidation. acs.org This catalyst-controlled diastereodivergence is a sophisticated strategy for accessing specific stereoisomers. rsc.org

Chemical Reactivity and Derivatization of the Oxirane Moiety in Organic Synthesis

The three-membered ring of an epoxide is characterized by significant ring strain (approximately 25 kcal/mol), which renders it highly susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org This reactivity makes epoxides versatile synthetic intermediates. broadpharm.comresearchgate.net The ring-opening can be catalyzed by both acid and base.

Under acidic conditions, the epoxide oxygen is protonated, making the ring an even better electrophile. Nucleophilic attack then occurs, typically at the more substituted carbon atom. Under basic or neutral conditions, the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring directly in an Sₙ2-type reaction, usually at the less sterically hindered position. masterorganicchemistry.com

The presence of adjacent unsaturation, as in an allylic epoxide, can enhance the reactivity of the ring, with nucleophilic addition rates being up to 10⁴ times faster than for an isolated epoxide. acs.org A wide array of nucleophiles, including alcohols, water, amines, and thiols, can be used to open the epoxide ring, leading to a variety of functionalized products. wikipedia.org Furthermore, palladium complexes can catalyze various transformations of epoxides, expanding their synthetic utility. researchgate.net

NucleophileProduct of Ring-OpeningGeneral Transformation
H₂O / H⁺1,2-DiolHydrolysis
R-OH / H⁺ or B:β-Hydroxy EtherAlcoholysis
R-NH₂β-Amino AlcoholAminolysis
R-SH / B:β-Hydroxy ThioetherThiolysis
CN⁻β-Hydroxy NitrileCyanation

Nucleophilic Ring-Opening Reactions for Diversification

The epoxide ring is susceptible to attack by a wide range of nucleophiles, a reaction class that is fundamental to its role as a synthetic intermediate. rsc.orgsemanticscholar.org This process, known as nucleophilic ring-opening, allows for the introduction of diverse functional groups, thereby creating a variety of new molecules from the parent compound.

For a terminal, unsubstituted epoxide like this compound, the reaction mechanism and regioselectivity are well-established. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, which in this case is the terminal methylene (B1212753) (CH₂) group. This results in a predictable regiochemical outcome, yielding a primary alcohol and a new functional group attached to the adjacent carbon.

Common nucleophiles that can be employed for the diversification of this substrate include:

Azides (e.g., Sodium Azide): To introduce an azido (B1232118) group, which can be further reduced to a primary amine.

Cyanides (e.g., Sodium Cyanide): For the introduction of a nitrile group, a precursor to carboxylic acids and amines.

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To generate thioethers.

Organometallic Reagents (e.g., Grignard reagents, organocuprates): To form new carbon-carbon bonds, extending the carbon skeleton. mdpi.com

The reaction is typically anti-stereoselective, meaning the nucleophile adds to the face opposite the epoxide oxygen. semanticscholar.org

While detailed experimental data for the nucleophilic ring-opening of this compound is not available in the reviewed literature, the general reactivity pattern for terminal epoxides is summarized in the table below.

Nucleophile Type Reagent Example Expected Product Structure Key Transformation
AzideSodium Azide (NaN₃)Azido alcoholC-N bond formation
CyanideSodium Cyanide (NaCN)Cyano alcoholC-C bond formation
ThiolateSodium Thiophenoxide (NaSPh)Thioether alcoholC-S bond formation
OrganocuprateLithium Dimethylcuprate (LiCu(CH₃)₂)Secondary alcoholC-C bond formation

Hydrolytic Transformations and Diol Formation as Synthetic Intermediates

The hydrolysis of an epoxide yields a vicinal diol (a glycol), which is a molecule with hydroxyl (-OH) groups on adjacent carbon atoms. libretexts.org This transformation of this compound would produce (9Z,12Z)-heptadeca-9,12-diene-1,2-diol. Such diols are valuable synthetic intermediates themselves, often used in the synthesis of natural products and other complex molecules. organic-chemistry.orgyoutube.com

Epoxide hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The water molecule then attacks one of the epoxide carbons. For terminal epoxides, this attack generally occurs at the primary carbon, leading to the formation of a 1,2-diol. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring in an SN2 reaction. A subsequent protonation step with water yields the final diol product. youtube.com

The resulting 1,2-diol from the hydrolysis of this compound serves as a key intermediate for further functionalization. For instance, the diol can undergo oxidative cleavage to produce aldehydes or be selectively protected to allow for reactions at one of the two hydroxyl groups.

Reaction Condition Catalyst/Reagent Mechanism Product
Acid-CatalyzedH₃O⁺ (e.g., dilute H₂SO₄)Protonation followed by nucleophilic attack by H₂O(9Z,12Z)-heptadeca-9,12-diene-1,2-diol
Base-CatalyzedOH⁻ (e.g., NaOH in H₂O)SN2 attack by OH⁻ followed by protonation(9Z,12Z)-heptadeca-9,12-diene-1,2-diol

Biological Roles and Intermolecular Interactions of Long Chain Epoxides

Reactivity of the Oxirane Moiety with Biological Macromolecules

The high reactivity of the epoxide ring is a defining characteristic of this class of compounds. The three-membered ring is strained and susceptible to ring-opening reactions when attacked by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is central to its potential biological effects, as it can lead to the formation of covalent bonds with essential cellular components.

Epoxides are known to be alkylating agents that can react with nucleophilic sites on biological macromolecules like proteins and nucleic acids. researchgate.net The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent adduct. researchgate.netlibretexts.org

In the context of proteins , the side chains of several amino acids contain nucleophilic groups capable of reacting with epoxides. These include the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine (B10760008) and arginine. researchgate.net The reaction with these residues can lead to post-translational modifications that may alter the protein's structure, and consequently, its function.

With nucleic acids , the primary targets for alkylation by epoxides are the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases. nih.gov The N7 position of guanine (B1146940) is a major site of adduction, followed by the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. nih.gov The formation of these DNA adducts can disrupt the normal processes of DNA replication and transcription, potentially leading to mutations. acs.org

MacromoleculeNucleophilic SitePotential Consequence of Adduct Formation
Protein Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group)Altered protein structure and function, enzyme inhibition researchgate.net
Nucleic Acid (DNA) Guanine (N7), Adenine (N1, N3), Cytosine (N3)Disruption of replication and transcription, mutagenesis nih.gov

The covalent modification of proteins and nucleic acids by epoxides can have significant implications for cellular signaling and regulation. The alteration of key enzymes or regulatory proteins can disrupt metabolic pathways and signaling cascades. wikipedia.org For instance, the inhibition of enzymes involved in critical cellular processes can lead to a variety of cellular dysfunctions.

Furthermore, the formation of DNA adducts is a critical event in chemical carcinogenesis. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations in critical genes such as oncogenes and tumor suppressor genes, which can initiate the process of cancer development. acs.org Some epoxides are known to be metabolized from parent compounds by cytochrome P450 enzymes, leading to the formation of reactive species that can damage DNA. wikipedia.org

Role in Chemical Communication and Insect Ecology

The structural characteristics of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane, particularly its long unsaturated carbon chain and epoxide functional group, bear a resemblance to a class of insect pheromones. nih.gov

Insect sex pheromones are broadly classified into different types based on their chemical structures. Type I pheromones are typically C10-C18 unsaturated aliphatic compounds with functional groups like alcohols, aldehydes, or acetates. In contrast, Type II pheromones are characterized by longer hydrocarbon chains (C17-C23) and often contain one or more epoxide functionalities, along with multiple cis double bonds separated by methylene (B1212753) groups. nih.gov

The structure of this compound, with its C18 chain, two Z-configured double bonds, and a terminal epoxide, fits the general description of a precursor or an analog of a Type II pheromone. For example, some moth species utilize epoxides of polyunsaturated hydrocarbons as key components of their sex pheromone blends. nih.gov

Pheromones exert their effects by binding to specific olfactory receptors (ORs) located in the antennae of insects. nih.gov These ORs are typically G protein-coupled receptors (GPCRs) that, upon binding to a specific ligand, initiate a signal transduction cascade leading to a behavioral response. nih.gov The shape, size, and functionality of the pheromone molecule are critical for its specific binding to the receptor.

Cuticular hydrocarbons (CHCs) form a waxy layer on the surface of insects, primarily to prevent desiccation. nih.gov However, they also play a crucial role in chemical communication, mediating social interactions, and species recognition. nih.govmdpi.com CHCs are typically long-chain alkanes, alkenes, and methyl-branched hydrocarbons. researchgate.net

While epoxides are not typically major components of the primary CHC profile, they can be formed through the oxidation of unsaturated CHCs. biorxiv.org Environmental factors such as UV radiation and air can lead to the degradation of unsaturated CHCs, potentially forming volatile organic compounds, including epoxides, that can act as semiochemicals guiding insect behavior. biorxiv.orgbiorxiv.org Therefore, a long-chain epoxide like this compound could be studied in the context of CHC degradation products and their potential role as necromones or epideictic pheromones that signal unsuitable environments or mediate group dispersal. biorxiv.org

Mechanistic Studies of Bioactivity in Microbial Systems

The presence of a reactive epoxide ring on a long aliphatic chain suggests that this compound could exhibit antimicrobial properties through various mechanisms involving direct interaction with cellular components.

The primary mechanism by which epoxides exert biological effects is through the alkylation of nucleophilic groups present in essential biomolecules. The epoxide ring is an electrophilic three-membered heterocycle that can undergo ring-opening reactions upon nucleophilic attack. In a microbial cell, numerous nucleophilic sites are present in proteins, nucleic acids, and other cellular constituents.

The long C16 hydrocarbon chain of this compound would enable it to readily intercalate into the phospholipid bilayer of microbial cell membranes. Once embedded, the epoxide moiety could react with nucleophilic residues of membrane-associated proteins, such as those containing thiol (from cysteine), amino (from lysine), or imidazole (from histidine) groups. Alkylation of these residues could disrupt the structure and function of proteins crucial for membrane integrity, transport, and signaling processes, ultimately leading to cell death.

Furthermore, the disruption of the membrane's physical properties due to the insertion of this long-chain lipid-like molecule could also contribute to its antimicrobial effect. This could alter membrane fluidity and permeability, leading to leakage of essential intracellular components.

A summary of potential nucleophilic targets for this compound within a microbial cell is presented in Table 1.

Cellular Component Nucleophilic Site Potential Consequence of Alkylation
ProteinsCysteine (thiol), Lysine (amino), Histidine (imidazole), Carboxyl groupsEnzyme inhibition, disruption of protein structure and function, compromised membrane transport
Nucleic Acids (DNA/RNA)Nitrogen atoms in purine and pyrimidine basesGenotoxicity, inhibition of replication and transcription
PhospholipidsPhosphate groupsAlteration of membrane structure and signaling

Table 1: Potential Cellular Nucleophilic Targets for this compound

The antifungal activity of this compound can be postulated to follow similar mechanisms as its antimicrobial properties, with a pronounced effect on fungal-specific structures and metabolic pathways. The fungal cell wall, composed of chitin (B13524), glucans, and proteins, and the fungal cell membrane, containing ergosterol (B1671047), present unique targets.

The reactivity of the epoxide ring could lead to the covalent modification of enzymes involved in the synthesis of essential cell wall components. For instance, chitin synthases and glucan synthases are integral membrane proteins with extracellular domains that could be susceptible to alkylation by an epoxide that has integrated into the cell membrane. Inhibition of these enzymes would compromise the integrity of the fungal cell wall, leading to osmotic instability and cell lysis.

Moreover, the interaction with the fungal cell membrane could be a key aspect of its antifungal action. The structural differences between fungal (ergosterol-containing) and mammalian (cholesterol-containing) cell membranes could offer a degree of selectivity. The insertion of the C16 chain of this compound could disrupt the packing of ergosterol more significantly than cholesterol, leading to a preferential increase in membrane permeability in fungi.

Within the fungal cell, epoxide hydrolases are enzymes that detoxify epoxides by converting them to their corresponding diols. nih.gov The efficiency of these enzymes in metabolizing this compound could determine the susceptibility or resistance of a particular fungal species. Fungi with less active or easily saturated epoxide hydrolase systems would be more vulnerable to the cytotoxic effects of this compound.

Table 2 outlines the hypothesized antifungal mechanisms of action for this compound.

Fungal Target Proposed Mechanism of Action Resulting Effect
Cell Wall Synthesizing Enzymes (e.g., Chitin Synthase)Alkylation of active site or allosteric site nucleophiles by the epoxide ring.Inhibition of cell wall synthesis, leading to osmotic lysis.
Ergosterol-Containing Cell MembraneDisruption of membrane integrity through lipid chain insertion and potential interaction with ergosterol.Increased membrane permeability, leakage of cellular contents.
Mitochondrial FunctionAlkylation of proteins involved in the electron transport chain or ATP synthesis.Disruption of cellular respiration and energy production.

Table 2: Hypothesized Antifungal Mechanisms of this compound

Analytical and Characterization Methodologies in Epoxide Research

Chromatographic Separation and Detection Techniques for 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane

Chromatography is a cornerstone for the analysis of epoxides, enabling the separation of the target compound from impurities and complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of epoxides like this compound. For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govresearchgate.net Since the epoxide functional group does not possess a strong chromophore for standard UV detection, derivatization is often necessary to enhance sensitivity. A common approach involves reacting the epoxide with a reagent such as N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net This reaction forms a stable derivative that can be readily detected by UV spectrophotometry. nih.gov

For the isolation and purification of the compound, both normal-phase and reversed-phase HPLC can be utilized on a preparative scale. Normal-phase HPLC, for instance, has been successfully used to separate isomeric epoxides of various fatty acids, which is critical for obtaining high-purity material for subsequent structural analysis or bioassays. nih.gov The purity of the final product, often stated as a percentage (e.g., 95-96%), is typically confirmed by analytical HPLC. cymitquimica.comcymitquimica.com

Table 1: Typical HPLC Conditions for Epoxide Analysis

ParameterAnalytical RP-HPLC
Column Supelcosil LC-18-S (150 x 4.6-mm)
Mobile Phase 40% (v/v) acetonitrile (B52724) in water
Flow Rate 1 mL min⁻¹
Detection UV at 278 nm (after derivatization)
Analyte Concentration Linear range typically 0.25 to 50 µM
Data derived from a general method for epoxide analysis. nih.gov

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds and is particularly well-suited for insect pheromones and related substances, which share structural similarities with this compound. nih.govwiley.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components within a mixture. wiley.comdiva-portal.orgajrconline.org

For non-volatile or thermally labile compounds, derivatization may be required to increase volatility. In the context of pheromone research, techniques such as headspace adsorption and thermal desorption are used to collect and introduce volatile compounds into the GC system without the use of solvents, which minimizes sample loss and contamination. nih.govwur.nl GC can also be combined with electroantennographic detection (GC-EAD), a specialized technique used to identify which compounds in a complex mixture are biologically active by measuring the response of an insect's antenna. wiley.com This is particularly relevant for compounds that may have pheromonal activity.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of unknown compounds. Chemical ionization MS using methane (B114726) as a reagent gas is a soft ionization technique that typically produces a prominent quasi-molecular ion (M+1)⁺, which is useful for confirming the molecular weight of epoxides. researchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. nih.gov When an epoxide ion is subjected to collision-induced dissociation, it breaks apart in a predictable manner. The electron impact mass spectra of derivatized epoxides often show a molecular ion and characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds of the oxirane ring. nih.gov This fragmentation pattern is highly informative, allowing researchers to pinpoint the exact location of the epoxide group within the aliphatic chain. nih.gov This capability is crucial for distinguishing between structural isomers.

For accurate and precise quantification using LC-MS or GC-MS, the use of stable isotopically labeled (SIL) internal standards is the gold standard. researchgate.netscispace.comnih.gov A SIL internal standard is a version of the analyte—in this case, this compound—in which one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

These SIL standards have nearly identical chemical and physical properties to the native compound, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov By adding a known amount of the SIL standard to a sample, any variations during sample preparation or analysis can be corrected for, as the ratio of the native analyte to the SIL standard remains constant. This approach significantly improves the reliability and accuracy of quantitative measurements. researchgate.netscience.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the characterization of epoxides.

¹H NMR Spectroscopy : In the proton NMR spectrum, the hydrogen atoms attached to the carbons of the epoxide ring have characteristic chemical shifts. These protons typically resonate in the range of 2.5 to 3.5 ppm. libretexts.orglibretexts.org This upfield shift, compared to protons on carbons adjacent to an ether oxygen (3.4-4.5 ppm), is a result of the ring strain in the three-membered epoxide ring. libretexts.orgoregonstate.edu

¹³C NMR Spectroscopy : In the carbon-13 NMR spectrum, the carbon atoms of the epoxide ring are also shielded due to ring strain and typically appear in the 40 to 60 ppm range. libretexts.org This is shifted upfield compared to ether carbons, which generally absorb between 50 and 80 ppm. libretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Epoxides show a characteristic C-O single bond stretching vibration. libretexts.org This absorption typically occurs in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. libretexts.orgoregonstate.edu While this peak can sometimes be obscured by other absorptions, its presence, combined with the notable absence of strong absorptions for hydroxyl (O-H, ~3200-3700 cm⁻¹) or carbonyl (C=O, ~1650-1800 cm⁻¹) groups, helps to confirm the epoxide structure. oregonstate.eduoregonstate.edu

Table 2: General Spectroscopic Data for Epoxides

Spectroscopy TypeFunctional GroupCharacteristic Absorption/Shift
¹H NMR Protons on epoxide ring2.5 - 3.5 ppm
¹³C NMR Carbons in epoxide ring40 - 60 ppm
IR Spectroscopy C-O stretch1000 - 1300 cm⁻¹
Data compiled from general spectroscopic principles for epoxides. libretexts.orglibretexts.orgoregonstate.eduoregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons on the oxirane ring are particularly diagnostic, typically resonating in the upfield region of the spectrum, generally between δ 2.5 and 3.5 ppm. libretexts.orgoregonstate.edu The specific chemical shifts and coupling constants of these protons can provide insights into the stereochemistry of the epoxide ring and its linkage to the hexadecadienyl chain.

The olefinic protons of the two Z-configured double bonds at the C7-C8 and C10-C11 positions are expected to appear in the range of δ 5.3-5.5 ppm. The multiplicity of these signals, governed by vicinal coupling to adjacent methylene (B1212753) protons, helps to confirm the location of the double bonds within the alkyl chain. The allylic protons, those on the carbons adjacent to the double bonds (C6, C9, and C12), would likely produce signals in the region of δ 2.0-2.8 ppm. The remaining methylene protons of the long alkyl chain would give rise to a complex series of overlapping signals further upfield, typically between δ 1.2 and 1.6 ppm, while the terminal methyl group protons would appear as a triplet at approximately δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons of the epoxide ring are expected to be found in a characteristic range of approximately δ 45-55 ppm. oregonstate.edu The olefinic carbons of the (7Z,10Z)-dienes would resonate in the downfield region, typically between δ 120 and 135 ppm. The various sp³-hybridized carbons of the alkyl chain would appear at distinct chemical shifts in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning these proton and carbon signals and confirming the connectivity of the entire molecular structure.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Protons/Carbons of the oxirane ring2.5 - 3.545 - 55
Olefinic Protons/Carbons (C7, C8, C10, C11)5.3 - 5.5120 - 135
Allylic Protons/Carbons (C6, C9, C12)2.0 - 2.825 - 35
Methylene Protons/Carbons (Alkyl Chain)1.2 - 1.622 - 32
Terminal Methyl Proton/Carbon~0.9~14

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, IR spectroscopy would confirm the presence of the key epoxide and alkene functionalities.

The most characteristic absorption for the epoxide ring is the C-O single bond stretching vibration. While ethers and epoxides can be challenging to identify definitively by IR alone, they typically show an absorption in the 1050 to 1150 cm⁻¹ range. libretexts.org The specific position of this band can sometimes provide clues about the substitution pattern of the epoxide.

The presence of the cis-alkene (C=C) double bonds would be indicated by a weak stretching absorption around 1650-1660 cm⁻¹. More diagnostically, the C-H stretching vibrations of the hydrogens attached to the sp² hybridized carbons of the double bonds would appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹. In contrast, the C-H stretching of the sp³ hybridized carbons of the long alkyl chain would be observed just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹. The out-of-plane bending (wagging) vibrations for the cis-alkenes can also provide confirmatory evidence, though these can be broad and appear in the fingerprint region.

The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, indicating that the epoxide ring has not undergone hydrolysis. Similarly, the absence of a strong absorption around 1700-1750 cm⁻¹ would rule out the presence of carbonyl (C=O) functional groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alkene (C=C)C-H Stretch3000 - 3100
Alkane (C-H)C-H Stretch2850 - 2960
Alkene (C=C)C=C Stretch1650 - 1660 (weak)
Epoxide (C-O)C-O Stretch1050 - 1150

Advanced Research Applications and Future Directions

Engineering of Biological Systems for Epoxide Production

The biosynthesis of epoxide-containing molecules, such as the disparlure derived from 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane, presents a compelling case for the application of synthetic biology and metabolic engineering. The natural biosynthetic pathway of disparlure in the gypsy moth (Lymantria dispar) has been elucidated, providing a roadmap for engineering biological systems for its production. wikipedia.org

A primary strategy for the sustainable production of this epoxide involves the heterologous expression of the key enzymes from the disparlure biosynthetic pathway in well-characterized model organisms like the baker's yeast Saccharomyces cerevisiae or various plant species. nih.govnih.gov Yeast is a favored host due to its well-understood genetics and capacity for post-translational modifications necessary for functional enzyme expression. nih.govnih.gov The introduction of the specific epoxygenase from Lymantria dispar that catalyzes the formation of the epoxide ring is a critical step in reconstructing the pathway in a heterologous host.

Host OrganismRationale for UseKey Considerations
Saccharomyces cerevisiaeWell-characterized genetics, established fermentation technologies, eukaryotic protein folding and modification machinery. nih.govCodon optimization for yeast, subcellular localization of enzymes, provision of precursor molecules.
Plants (e.g., Camelina sativa)Potential for large-scale, cost-effective production, ability to synthesize fatty acid precursors.Transformation efficiency, regulation of gene expression, downstream processing and extraction.

To achieve high yields of this compound and its derivatives in engineered microbial or plant systems, metabolic engineering strategies are essential. researchgate.netnih.govmdpi.com These strategies aim to optimize the flow of metabolites towards the target compound by upregulating the expression of key biosynthetic genes and downregulating competing pathways. Promoter engineering, a key tool in metabolic engineering, allows for the fine-tuning of gene expression levels to balance the metabolic load and maximize product formation. nih.gov

Key metabolic engineering strategies include:

Pathway Optimization: Balancing the expression levels of all enzymes in the biosynthetic pathway to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux. nih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of precursor molecules, such as specific fatty acids.

Elimination of Competing Pathways: Deleting or downregulating genes that encode for enzymes that divert precursors away from the desired biosynthetic pathway.

Rational Design of Probes and Modulators for Epoxide-Mediating Enzymes

Understanding the biological interactions of this compound at a molecular level is crucial for both fundamental research and the development of new applications. This has led to the rational design of molecular probes and enzyme modulators.

Soluble epoxide hydrolases (sEHs) are enzymes that play a role in the degradation of epoxides. nih.govnih.govmdpi.com The development of potent and selective sEH inhibitors is a significant area of research, primarily for therapeutic applications in humans. nih.govnih.govmdpi.com In the context of this compound, sEH inhibitors can be valuable research tools to study the metabolic fate and biological activity of this epoxide in insect systems. By inhibiting its degradation, researchers can better understand its signaling pathways and mechanism of action.

sEH Inhibitor ClassMechanism of ActionPotential Research Application for this compound
Urea-based inhibitorsMimic the transition state of the epoxide hydrolysis reaction. nih.govStabilizing the epoxide in biological assays to study its interaction with receptors and other proteins.
Carbamate-based inhibitorsCovalently modify the active site of the sEH enzyme. researchgate.netInvestigating the role of epoxide degradation in pheromone signal termination.

To identify the full spectrum of proteins that interact with this compound, researchers are developing affinity-based probes. researchgate.netresearchgate.net These probes are synthetic analogues of the epoxide that incorporate a reactive group for covalent cross-linking to interacting proteins and a reporter tag (e.g., a fluorescent dye or biotin) for detection and purification. For instance, fluorescently labeled disparlure analogues have been synthesized to study the binding affinity and specificity of pheromone-binding proteins in the gypsy moth. researchgate.netnih.gov The use of photoaffinity probes, which can be activated by light to form a covalent bond with nearby molecules, is another promising approach to capture and identify interacting proteins in their native environment. syr.eduwustl.edu

Interdisciplinary Research in Agricultural Chemistry and Materials Science

The practical application of this compound, particularly in the form of disparlure, has spurred interdisciplinary research at the intersection of agricultural chemistry and materials science. wikipedia.org The primary focus has been on developing effective and long-lasting formulations for pest control through mating disruption.

This has led to the creation of various controlled-release technologies designed to slowly emit the pheromone over an extended period. nih.gov These formulations often involve encapsulating the epoxide within a polymer matrix or creating functionalized polymers that can be applied in the field. mdpi.comnih.govmdpi.comresearchgate.net The development of these materials requires a deep understanding of polymer chemistry, diffusion kinetics, and the environmental factors that affect the release rate of the pheromone. nih.gov Future research in this area may focus on the development of "smart" materials that release the pheromone in response to specific environmental cues, such as temperature or humidity, or the creation of biodegradable formulations to minimize environmental impact. The development of biosensors for the detection of disparlure and other pheromones is another active area of research with potential applications in pest monitoring and management. nih.govfrontiersin.org

Exploration of Epoxide-Containing Lipids in Plant Defense Mechanisms and Cutin Biopolymer Engineering

Epoxide-containing lipids are integral components of cutin, the protective polyester that covers the aerial parts of plants. mdpi.com This biopolymer, primarily composed of C16 and C18 hydroxy and epoxy fatty acids, forms the plant's first line of defense against environmental stresses, including pathogens and water loss. anr.frnih.gov

Research into epoxy fatty acids has shown that some possess antifungal properties, suggesting a direct role in plant defense. anr.fr The investigation into the metabolism of these compounds is crucial for understanding how plants protect themselves. By identifying and characterizing the enzymes involved, such as specific cytochromes P450, researchers aim to engineer plants with enhanced resistance. anr.fr The goal is to boost the production of epoxy fatty acids within the cutin polymer, thereby strengthening this natural barrier. anr.fr This strategy could lead to the development of crops that are more resilient to fungal pathogens while potentially improving their drought tolerance. anr.fr

Furthermore, the monomers derived from cutin, including dihydroxylated fatty acids, are being explored as building blocks for fully biobased, sustainable coatings and polymers, offering a green alternative to fossil-based materials. mdpi.commdpi.com

Investigative Studies in Polymer Chemistry Utilizing Reactive Epoxide Groups

The epoxide group is a highly strained, three-membered ring that is susceptible to ring-opening reactions with a wide range of nucleophiles. mt.comwikipedia.org This reactivity makes this compound a valuable precursor in polymer chemistry. The ring-opening can be initiated by various molecules, including amines, alcohols, thiols, and acids, leading to the formation of diverse functionalized macromolecules. researchgate.nettdl.org

The polymerization of epoxides can yield polyethers, such as polyethylene glycol, or be used to produce polyols that are subsequently reacted to form polyurethanes. mt.comwikipedia.org The long, unsaturated C18 chain of this compound would impart unique properties to the resulting polymers, such as hydrophobicity, flexibility, and potential sites for further modification along the carbon backbone.

Polymers containing pendant epoxide groups are considered excellent templates for combinatorial material synthesis and post-polymerization modification (PPM). researchgate.nettdl.org This approach allows for the creation of a wide array of functional polymers by modifying the epoxide rings after the main polymer chain has been formed. This versatility has revolutionized the field, enabling the synthesis of advanced materials with tailored properties. tdl.org

Table 1: Research Applications of the Epoxide Functional Group

Field Application Area Mechanism of Action / Research Goal
Plant Science Cutin Biopolymer Engineering Incorporation of epoxy fatty acids to enhance the protective cuticle of plants, improving pathogen and drought resistance. anr.fr
Plant Defense Antifungal Properties Direct use of the natural antifungal activity of some epoxy fatty acids for crop protection. anr.fr
Polymer Chemistry Polymer Synthesis Utilization of the reactive epoxide for ring-opening polymerization to create novel polyethers and polyols. mt.comwikipedia.org
Materials Science Post-Polymerization Modification Functionalization of epoxide-containing polymers with various nucleophiles to create materials with tailored properties. researchgate.nettdl.org

Emerging Methodologies in Epoxide Biosynthesis and Biotransformation Research

Understanding the complex biological pathways that produce and modify epoxides like this compound requires sophisticated, high-throughput techniques. Modern research integrates computational and analytical methods to decode these intricate systems.

Omics Technologies (e.g., Transcriptomics, Proteomics) in Pathway Discovery

Omics technologies provide a system-level view of biological processes, making them powerful tools for discovering novel biosynthetic pathways. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, allows researchers to identify which genes are active in a specific tissue or under certain conditions. By comparing the gene expression profiles of plants producing high and low levels of epoxy lipids, scientists can pinpoint candidate genes encoding the enzymes responsible for their synthesis. anr.frnih.gov This approach has been successfully used to identify genes involved in carotenoid biosynthesis, a pathway that also involves epoxidase enzymes. researchgate.netoup.com

Proteomics , the large-scale study of proteins, complements transcriptomics by confirming the presence and abundance of the enzymes encoded by these genes.

Metabolomics , the analysis of all metabolites within a cell or organism, provides a direct chemical readout of the biosynthetic pathway's activity.

By integrating these omics approaches, researchers can build comprehensive models of metabolic networks. nih.govresearchgate.net For instance, combining transcriptomics and lipidomics can reveal correlations between gene expression and the abundance of specific lipid species, providing strong evidence for gene function in lipid metabolism. researchgate.net This multi-omics strategy is essential for elucidating the complete pathway for the biosynthesis of complex lipids, including epoxides. mdpi.comnih.gov

In Silico Modeling and Molecular Dynamics Simulations of Epoxide-Enzyme Interactions

Computational methods, collectively known as in silico modeling, offer profound insights into the molecular interactions between enzymes and their substrates, such as epoxides. nih.gov These techniques are crucial for understanding reaction mechanisms and for designing novel inhibitors or engineered enzymes. semanticscholar.org

Molecular Docking and Pharmacophore Modeling are used to predict how a lipid substrate fits into the active site of an enzyme, such as an epoxidase or an epoxide hydrolase. whiterose.ac.uk These models help identify the key amino acid residues involved in binding and catalysis. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of molecules with their biological activity, providing predictive power for designing new compounds with enhanced properties. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex over time. nih.gov These simulations can reveal the conformational changes that occur during the binding process and the catalytic reaction, offering crucial insights into the enzyme's mechanism. whiterose.ac.uk

These computational tools have been extensively applied to study soluble epoxide hydrolase (sEH), an enzyme that breaks down epoxides. nih.govub.edu The same principles and techniques are directly applicable to studying the enzymes that synthesize this compound, allowing researchers to explore how these enzymes achieve their specificity and efficiency at an atomic level.

Table 2: Methodologies in Epoxide Research

Methodology Technology/Technique Objective
Pathway Discovery Transcriptomics (RNA-Seq) Identify genes involved in epoxide biosynthesis by analyzing gene expression levels. nih.gov
Proteomics & Metabolomics Confirm enzyme presence and quantify metabolic products to validate biosynthetic pathways. nih.gov
Integrated Multi-Omics Combine genomics, transcriptomics, proteomics, and metabolomics for a comprehensive understanding of metabolic networks. nih.govresearchgate.net
Enzyme Interaction In Silico Modeling (Molecular Docking) Predict the binding orientation of epoxide substrates within an enzyme's active site. whiterose.ac.uk
Molecular Dynamics (MD) Simulations Simulate the dynamic movement and interaction between the enzyme and the epoxide substrate over time. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and stereochemistry of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. Coupling constants in 1H^1H-NMR can resolve double-bond geometry (e.g., JJ-values >10 Hz for trans vs. <12 Hz for cis configurations) .
  • Infrared Spectroscopy (IR) : Detect epoxide ring vibrations (~850 cm1^{-1}) and unsaturated C-H stretches (~3000 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) verifies the empirical formula .
  • Supplementary Data : Include raw spectral data in supporting information for peer validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Detailed Protocols : Document reaction conditions (temperature, catalysts, solvents), purification steps (column chromatography, recrystallization), and characterization data in the main text or supplementary materials .
  • Purity Criteria : Report melting points, HPLC/GC purity (>95%), and elemental analysis. For known intermediates, cite prior literature; for novel compounds, provide full analytical data .
  • Batch Consistency : Use controlled reagent sources (e.g., Larodan AB for fatty acid precursors) and validate synthetic routes across multiple trials .

Q. What are the best practices for assessing the purity of this compound?

  • Methodological Answer :

  • Chromatography : Employ HPLC with UV detection or GC-MS to quantify impurities. Use C18 columns for polar derivatives .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting point deviations caused by stereoisomeric contaminants .
  • Elemental Analysis : Compare experimental C/H/O ratios to theoretical values (tolerance ±0.4%) .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of Z-configured double bonds in this compound, and how can they be addressed?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity of protons across double bonds to distinguish cis (Z) from trans (E) configurations .
  • Computational Modeling : Use tools like ACD/Labs Percepta to predict 1H^1H-NMR shifts and coupling constants for stereoisomers .
  • Derivatization : Convert double bonds to diols (via epoxidation) or ozonides for easier stereochemical analysis .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Cross-Database Validation : Compare data from Reaxys, SciFinder, and ChemSpider to identify outliers. Prioritize peer-reviewed journals over preprint repositories .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., humidity, light exposure) to isolate variables .
  • Meta-Analysis : Statistically aggregate published values (e.g., logP, boiling points) to establish consensus ranges .

Q. What computational approaches are effective in predicting the reactivity of the epoxide group in this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., ring-opening by amines or acids) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in aqueous vs. nonpolar environments .
  • QSPR Models : Corrate epoxide reactivity descriptors (e.g., Fukui indices) with experimental kinetic data .

Q. How can mechanistic studies elucidate the compound’s behavior in catalytic reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace 1H^1H with 2H^2H at reactive sites to identify rate-determining steps .
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation during epoxide ring-opening .
  • Isotopic Labeling : Track 18O^{18}O incorporation in hydrolysis products to map reaction pathways .

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via LC-MS .
  • Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics under IEC 62471 standards .
  • Oxidative Stability : Perform oxygen bomb calorimetry or ESR spectroscopy to detect radical formation .

Data Presentation and Reproducibility Guidelines

  • Supporting Information : Include raw spectra, chromatograms, and computational input files in supplementary materials .
  • Critical Parameter Reporting : Specify batch numbers, solvent purities, and instrument calibration details .
  • Conflict Resolution : Disclose limitations (e.g., low yields, side reactions) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.